

Preventing Fura-2 pentapotassium leakage from cells using probenecid.

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Compound of Interest

Compound Name: Fura-2 pentapotassium

Cat. No.: B10787226

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Technical Support Center: Preventing Fura-2 Leakage with Probenecid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing the leakage of **Fura-2 pentapotassium** salt from cells using probenecid.

Frequently Asked Questions (FAQs)

Q1: What is **Fura-2 pentapotassium** salt and why does it leak from cells?

Fura-2 pentapotassium salt is a fluorescent indicator used to measure intracellular calcium concentration.[1][2][3] It is the membrane-impermeant form of the dye that is generated after the acetoxymethyl (AM) ester form (Fura-2 AM) enters the cell and is cleaved by intracellular esterases.[4] However, many cell types actively extrude the negatively charged Fura-2 molecule from the cytoplasm using organic anion transporters (OATs).[5][6] This leakage can lead to a gradual decrease in the fluorescent signal, complicating accurate and stable measurements of intracellular calcium.[5][7]

Q2: How does probenecid prevent Fura-2 leakage?

Probenecid is an inhibitor of organic anion transporters.[5][8] By blocking these transporters, probenecid prevents the efflux of Fura-2 from the cell, leading to a more stable intracellular dye

concentration and a more reliable fluorescent signal for calcium measurements.[5][9][10]

Q3: What is the recommended concentration of probenecid to use?

The optimal concentration of probenecid can vary depending on the cell type. However, a final in-well concentration of 1.0 mM to 2.5 mM is commonly recommended.[5][11][12][13] It is advisable to determine the optimal concentration for your specific cell line to ensure effective inhibition of dye leakage without causing cytotoxicity.[14]

Q4: Can probenecid be toxic to cells?

While generally used without significant issues, high concentrations of probenecid can be cytotoxic to some cell lines.[15][16][17] It is crucial to perform a dose-response experiment to determine the highest non-toxic concentration for your specific cells. Cell viability assays, such as Trypan Blue exclusion or MTT assay, can be used for this purpose.

Q5: Are there any alternatives to probenecid?

Yes, other organic anion transport inhibitors like sulfinpyrazone can also be used to prevent dye leakage.[14] Some studies suggest that sulfinpyrazone may be more effective than probenecid in certain cell types.[6]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Rapid loss of Fura-2 fluorescence signal	Active transport of Fura-2 out of the cell via organic anion transporters.	Add probenecid (1-2.5 mM) to the loading and imaging buffers. [5] [12] Consider using an alternative inhibitor like sulfinpyrazone. [14]
Low Fura-2 fluorescence signal	- Insufficient dye loading.- Cell death.- Dye leakage.	- Increase Fura-2 AM concentration (typically 1-5 μ M) or incubation time. [12] - Verify cell viability.- Use probenecid to prevent leakage. [12]
High background fluorescence	- Extracellular Fura-2.- Phenol red in the medium.	- Wash cells thoroughly after loading.- Use a phenol red-free medium for experiments. [12]
Inconsistent results between experiments	- Variability in cell density.- Inconsistent dye loading time or temperature.- Age of Fura-2 AM stock solution.	- Ensure consistent cell seeding density.- Standardize all incubation times and temperatures.- Use freshly prepared Fura-2 AM working solution for each experiment.
Cellular damage or altered cell function	Probenecid cytotoxicity.	Determine the optimal, non-toxic concentration of probenecid for your cell line using a viability assay. [15] [16]
Dye compartmentalization (punctate staining)	Sequestration of Fura-2 in organelles.	Load cells at a lower temperature (e.g., room temperature) to reduce endocytosis. [7] Optimize loading time and concentration. [12]

Experimental Protocols and Data

Recommended Reagent Concentrations

Reagent	Stock Solution	Working Concentration	Reference(s)
Fura-2 AM	1-5 mM in anhydrous DMSO	1-5 μ M	[11] [12]
Probenecid	250-500 mM in 1 M NaOH and buffer	1.0-2.5 mM	[5] [11] [13]
Pluronic F-127	10-20% in DMSO	0.02-0.04%	[11] [12]

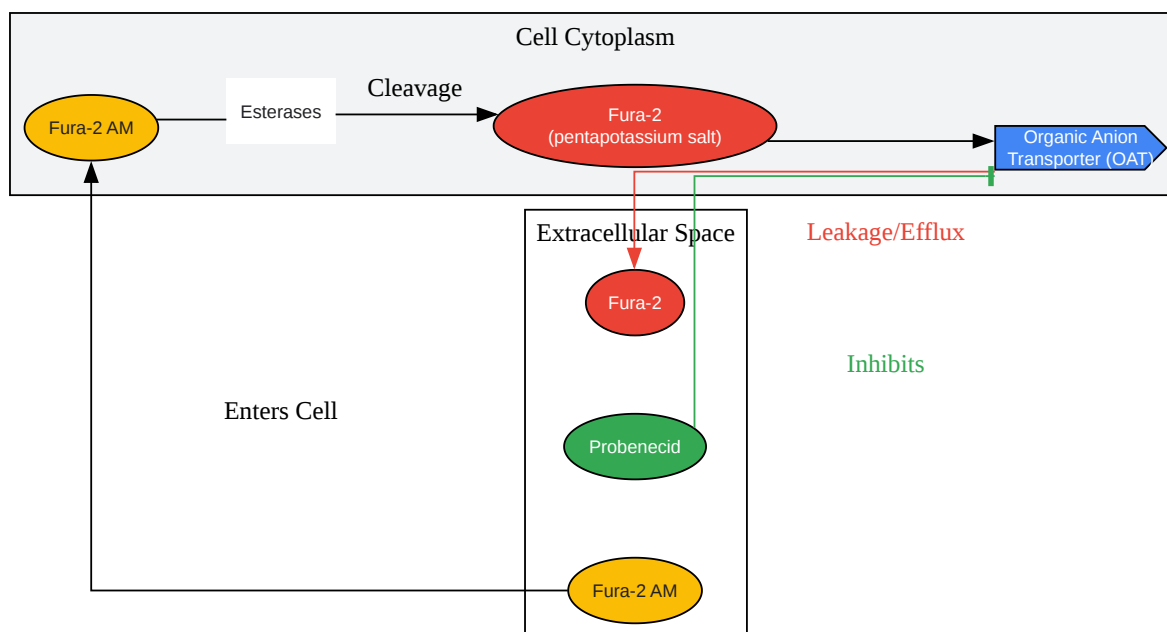
Detailed Protocol for Loading Adherent Cells with Fura-2 AM and Probenecid

- Cell Preparation: Plate adherent cells on coverslips or in a multi-well plate and culture to the desired confluency.
- Reagent Preparation:
 - Prepare a stock solution of Fura-2 AM (1-5 mM) in high-quality anhydrous DMSO.
 - Prepare a stock solution of Probenecid. A 250 mM stock can be made by dissolving it in an equal volume of 1N NaOH and then bringing it to the final volume with a buffer like Hanks' Balanced Salt Solution (HBSS). Adjust the pH to 7.4.[\[13\]](#)
 - Prepare a 10% Pluronic F-127 stock solution in DMSO.
- Loading Solution Preparation:
 - Prepare a loading buffer (e.g., HBSS) with the desired final concentrations of Fura-2 AM (e.g., 5 μ M), Pluronic F-127 (e.g., 0.04%), and Probenecid (e.g., 1 mM).[\[11\]](#)
 - Example for 10 mL of loading solution: Add 10 μ L of 5 mM Fura-2 AM stock, 40 μ L of 10% Pluronic F-127, and 40 μ L of 250 mM Probenecid to 10 mL of HBSS.
- Cell Loading:

- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed HBSS.
- Add the Fura-2 AM loading solution containing probenecid to the cells.
- Incubate for 30-60 minutes at 37°C. The optimal time may vary depending on the cell type.
- Washing and De-esterification:
 - Remove the loading solution.
 - Wash the cells twice with pre-warmed HBSS containing probenecid (at the same concentration as in the loading solution).
 - Add fresh HBSS with probenecid to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.^[4]
- Imaging: The cells are now ready for fluorescence imaging. Maintain the presence of probenecid in the imaging buffer throughout the experiment.

Visualizations

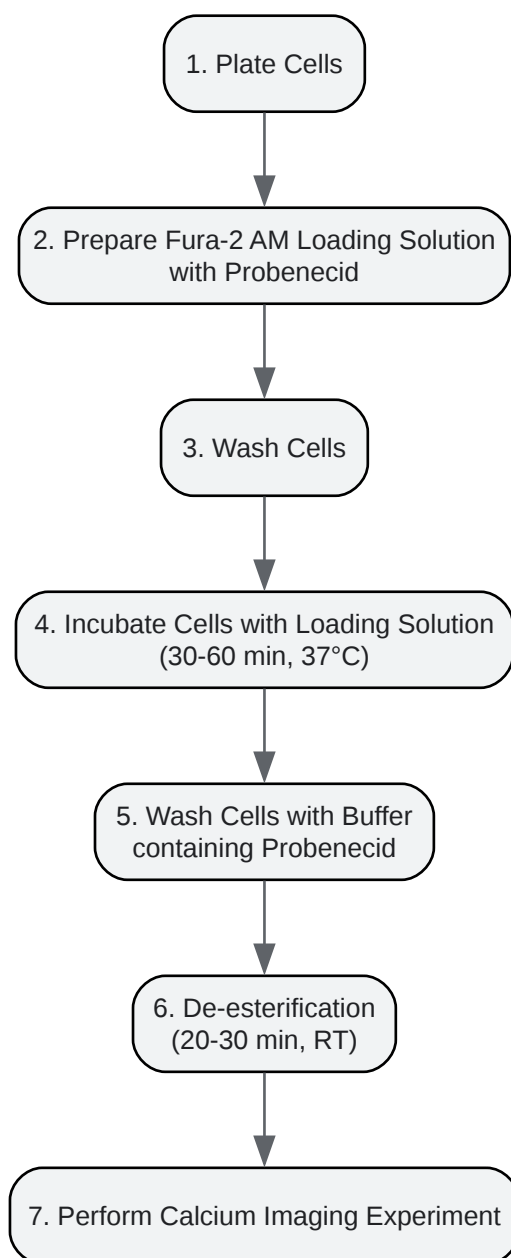
Mechanism of Fura-2 Leakage and Probenecid Inhibition



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Caption: Mechanism of Fura-2 leakage via OATs and its inhibition by probenecid.

Experimental Workflow



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Caption: A typical experimental workflow for Fura-2 loading with probenecid.

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